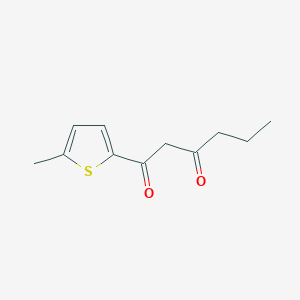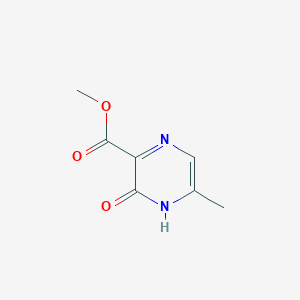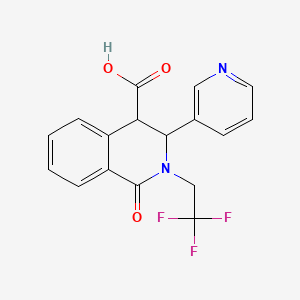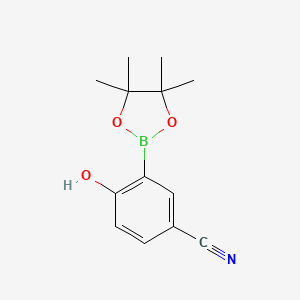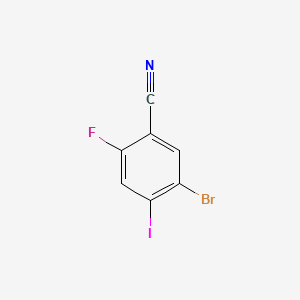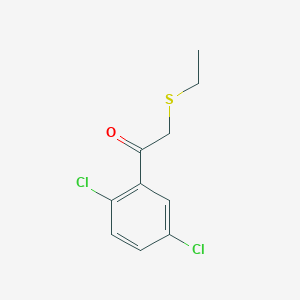![molecular formula C14H22BNO2 B13639605 (1R)-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine](/img/structure/B13639605.png)
(1R)-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a boron-containing dioxaborolane ring attached to a phenyl group, and an ethanamine moiety. The presence of the boron atom in its structure makes it a valuable compound in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine typically involves the formation of the dioxaborolane ring followed by its attachment to the phenyl group. One common method involves the reaction of 4-bromoaniline with bis(pinacolato)diboron in the presence of a palladium catalyst to form the boronate ester. This intermediate is then subjected to a coupling reaction with ®-1-bromoethane to yield the desired product. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like potassium carbonate to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or boronates.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of the boron atom can yield boronic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1R)-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine is used as a building block in the synthesis of more complex molecules. Its boron-containing structure makes it valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Biology
In biological research, this compound can be used as a probe or ligand in various biochemical assays. Its ability to form stable complexes with certain biomolecules makes it useful in studying biological processes and interactions.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of advanced materials and catalysts. Its boron-containing structure imparts unique properties to the materials, enhancing their performance in various applications.
Mecanismo De Acción
The mechanism of action of (1R)-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine involves its interaction with specific molecular targets. The boron atom in its structure can form reversible covalent bonds with certain biomolecules, modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A compound with a similar ester functional group but lacks the boron atom.
N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1,1-biphenyl-2-sulfonamide: A compound with a similar aromatic structure but different functional groups.
Uniqueness
The uniqueness of (1R)-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine lies in its boron-containing dioxaborolane ring. This feature imparts unique chemical reactivity and biological activity, distinguishing it from other similar compounds. The ability to form reversible covalent bonds with biomolecules makes it particularly valuable in medicinal chemistry and biochemical research.
Propiedades
Fórmula molecular |
C14H22BNO2 |
|---|---|
Peso molecular |
247.14 g/mol |
Nombre IUPAC |
(1R)-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanamine |
InChI |
InChI=1S/C14H22BNO2/c1-10(16)11-6-8-12(9-7-11)15-17-13(2,3)14(4,5)18-15/h6-10H,16H2,1-5H3/t10-/m1/s1 |
Clave InChI |
WOWCIGGGXSUZIG-SNVBAGLBSA-N |
SMILES isomérico |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)[C@@H](C)N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



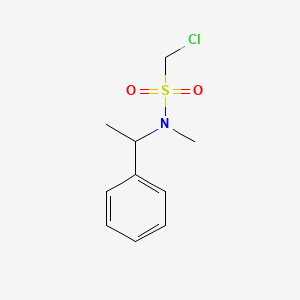
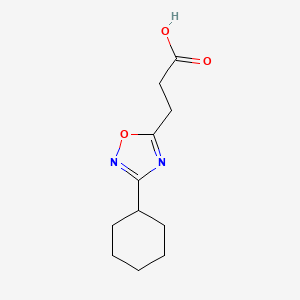

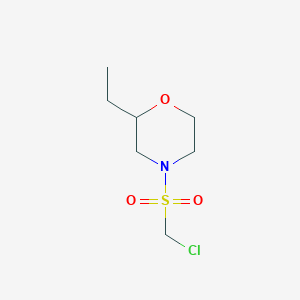

![5'-(Tert-butyl)-2'-methyl-1h,2'h-[3,3'-bi(1,2,4-triazol)]-5-amine](/img/structure/B13639565.png)
